molecular formula C8H11IN2O3 B15222650 tert-Butyl (5-iodoisoxazol-3-yl)carbamate

tert-Butyl (5-iodoisoxazol-3-yl)carbamate

Cat. No.: B15222650
M. Wt: 310.09 g/mol
InChI Key: USRWKYJDLOHUOZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodoisoxazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group, an isoxazole ring, and an iodine atom, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodoisoxazol-3-yl)carbamate typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl carbamate group. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The iodination of the isoxazole ring can be achieved using iodine or iodine monochloride under mild conditions. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid or hydrochloric acid

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (5-iodoisoxazol-3-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the development of agrochemicals and materials science. Its unique structure allows for the modification of physical and chemical properties of polymers and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodoisoxazol-3-yl)carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool in peptide synthesis and other organic transformations. The isoxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-iodoisoxazol-3-yl)carbamate is unique due to the presence of the isoxazole ring and the iodine atom, which provide additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H11IN2O3

Molecular Weight

310.09 g/mol

IUPAC Name

tert-butyl N-(5-iodo-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C8H11IN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12)

InChI Key

USRWKYJDLOHUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)I

Origin of Product

United States

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